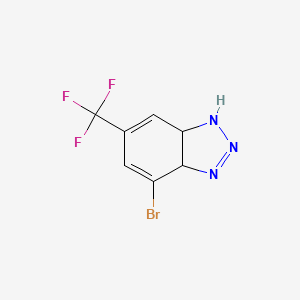![molecular formula C24H19N3O3S B2949998 2-[2-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)ethyl]benzo[de]isoquinoline-1,3-dione CAS No. 302949-20-8](/img/structure/B2949998.png)
2-[2-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)ethyl]benzo[de]isoquinoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(4-oxo-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-2-yl)ethyl]benzo[de]isoquinoline-1,3-dione is a complex organic compound featuring multiple fused ring systems, including benzothiolo, pyrimidin, and isoquinoline moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-oxo-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-2-yl)ethyl]benzo[de]isoquinoline-1,3-dione typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzothiolo-Pyrimidin Intermediate: This step involves the cyclization of appropriate thiol and amine precursors under acidic or basic conditions to form the benzothiolo-pyrimidin core.
Alkylation: The intermediate is then alkylated with an appropriate ethylating agent to introduce the ethyl linker.
Coupling with Isoquinoline Derivative: The final step involves coupling the alkylated intermediate with a benzo[de]isoquinoline-1,3-dione derivative under conditions that promote nucleophilic substitution or condensation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalysts to enhance reaction efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiolo ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens (for electrophilic substitution) or nucleophiles like amines and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, derivatives of this compound may exhibit interesting pharmacological properties, such as antimicrobial, antiviral, or anticancer activities
Medicine
In medicine, the compound could be investigated for its potential as a therapeutic agent. Its structural complexity suggests it might interact with multiple biological pathways, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given its polycyclic aromatic structure.
作用机制
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The benzothiolo and isoquinoline moieties could facilitate binding to specific molecular targets, while the pyrimidin ring might participate in hydrogen bonding or other interactions.
相似化合物的比较
Similar Compounds
- 2-[2-(4-oxo-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-2-yl)ethyl]benzo[de]isoquinoline-1,3-dione can be compared with other polycyclic compounds such as:
- Benzothiazoles
- Isoquinolines
- Pyrimidines
Uniqueness
What sets this compound apart is the combination of these three distinct moieties in a single molecule, which could confer unique chemical and biological properties not seen in simpler analogs. This structural complexity allows for a broader range of interactions and applications.
Conclusion
2-[2-(4-oxo-5,6,7,8-tetrahydro-3H-1 Its synthesis involves multiple steps, each requiring careful optimization
属性
CAS 编号 |
302949-20-8 |
|---|---|
分子式 |
C24H19N3O3S |
分子量 |
429.49 |
IUPAC 名称 |
2-[2-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)ethyl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C24H19N3O3S/c28-21-20-14-7-1-2-10-17(14)31-22(20)26-18(25-21)11-12-27-23(29)15-8-3-5-13-6-4-9-16(19(13)15)24(27)30/h3-6,8-9H,1-2,7,10-12H2,(H,25,26,28) |
InChI 键 |
HFXSEGVJFPYSAP-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,3-dimethylphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2949916.png)
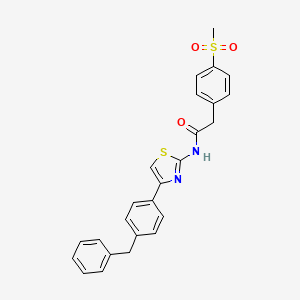
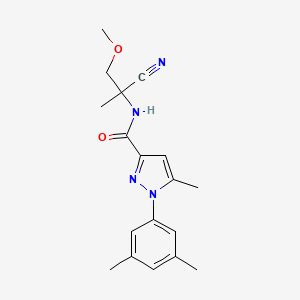
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2949922.png)
![3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid](/img/structure/B2949924.png)
![3-amino-4-phenyl-N-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2949926.png)
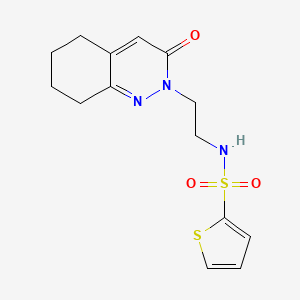
![2-({3-[2-(4-Methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2949929.png)
![2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2949930.png)

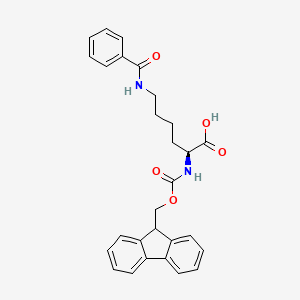
![2-{[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]sulfanyl}aniline](/img/structure/B2949935.png)
![N-cyclopentyl-8-(4-methoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2949936.png)
